3-(3-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]propanamide
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Overview
Description
3-(3-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]propanamide is a chemical compound that features a chlorophenyl group and a triazinylmethyl group attached to a propanamide backbone
Mechanism of Action
Target of Action
The compound contains a 4,6-dimethoxy-1,3,5-triazin-2-yl group, which is known to be involved in enzymatic glycosylation catalyzed by endo-1,4-β-glucanase .
Mode of Action
The 3-(3-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]propanamide compound interacts with its targets through a process known as amidation . This process involves the condensation of carboxylic acids and amines to form corresponding amides .
Biochemical Pathways
The this compound compound affects the enzymatic glycosylation pathway . This pathway involves the addition of a glycosyl group to a substrate by an enzyme. The compound acts as a glycosyl donor in this pathway, facilitating the transfer of a glycosyl group to the substrate .
Result of Action
The result of the action of this compound is the formation of amides through the process of amidation . This can lead to changes in the structure and function of the target molecules, potentially influencing various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]propanamide typically involves the reaction of 3-chlorobenzylamine with 4,6-dimethoxy-1,3,5-triazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and the reaction temperature is maintained at a moderate level to optimize yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with precise control over reaction parameters. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of amides and esters.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
Uniqueness
3-(3-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]propanamide is unique due to the presence of both a chlorophenyl group and a triazinylmethyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3/c1-22-14-18-12(19-15(20-14)23-2)9-17-13(21)7-6-10-4-3-5-11(16)8-10/h3-5,8H,6-7,9H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPHIKSPZAXXEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)CCC2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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